molecular formula C13H18N4O5 B106600 (N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide CAS No. 19526-00-2

(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide

Cat. No. B106600
CAS RN: 19526-00-2
M. Wt: 310.31 g/mol
InChI Key: BBMCLKGYKDYJLF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, commonly known as Z-Gly-Ser-H, is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Z-Gly-Ser-H involves its ability to bind to the active site of enzymes and inhibit their activity. The peptide forms a complex with the enzyme, which prevents the substrate from binding to the active site. This inhibition of enzyme activity can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Z-Gly-Ser-H has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, acetylcholinesterase, and other enzymes. This inhibition can lead to a decrease in the breakdown of proteins and neurotransmitters, which can have various physiological effects. Z-Gly-Ser-H has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Z-Gly-Ser-H has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using a specific method. It is also effective in inhibiting the activity of various enzymes, which makes it a valuable tool for investigating the role of enzymes in different biological processes. However, Z-Gly-Ser-H has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by various factors, such as pH and temperature.

Future Directions

There are many future directions for the use of Z-Gly-Ser-H in scientific research. One direction is the investigation of its role in the treatment of various diseases, such as Alzheimer's disease and cancer. Z-Gly-Ser-H has been found to have anti-inflammatory properties, which can be beneficial in the treatment of these diseases. Another direction is the development of new methods for synthesizing Z-Gly-Ser-H, which can make it more accessible for researchers. Additionally, the investigation of the mechanism of action of Z-Gly-Ser-H can lead to the development of new drugs that target specific enzymes.
Conclusion:
In conclusion, Z-Gly-Ser-H is a peptide that has gained significant attention in the field of scientific research due to its unique properties. Its ability to inhibit the activity of various enzymes has made it a valuable tool for investigating the role of enzymes in different biological processes. Z-Gly-Ser-H has various biochemical and physiological effects, and its use in scientific research has many future directions.

Synthesis Methods

The synthesis of Z-Gly-Ser-H involves the reaction of benzyloxycarbonyl chloride with glycine and serine hydrazide. This reaction results in the formation of N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, which is then deprotected using hydrogen chloride to obtain Z-Gly-Ser-H. The synthesis of Z-Gly-Ser-H is a complex process that requires expertise in peptide synthesis.

Scientific Research Applications

Z-Gly-Ser-H is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. Z-Gly-Ser-H has also been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This peptide has been used in various studies to investigate the role of these enzymes in different biological processes.

properties

CAS RN

19526-00-2

Product Name

(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide

Molecular Formula

C13H18N4O5

Molecular Weight

310.31 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C13H18N4O5/c14-17-12(20)10(7-18)16-11(19)6-15-13(21)22-8-9-4-2-1-3-5-9/h1-5,10,18H,6-8,14H2,(H,15,21)(H,16,19)(H,17,20)/t10-/m0/s1

InChI Key

BBMCLKGYKDYJLF-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)NN

SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN

Origin of Product

United States

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